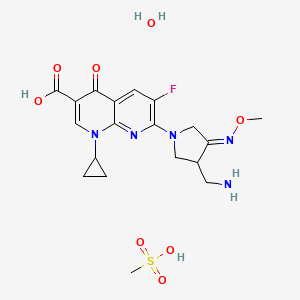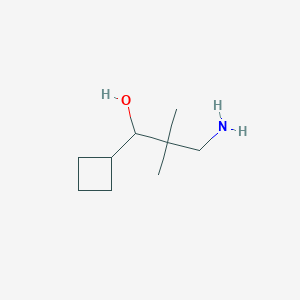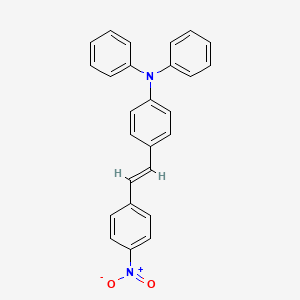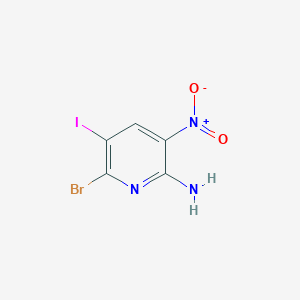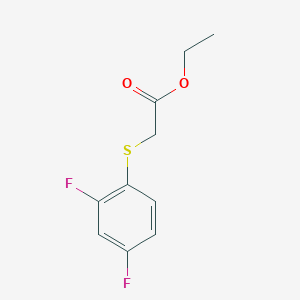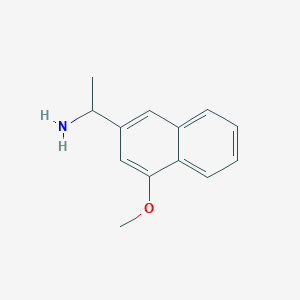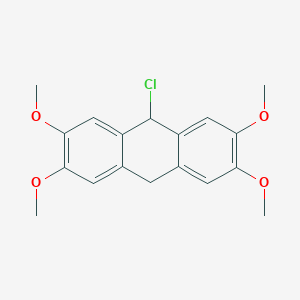
9-Chloro-2,3,6,7-tetramethoxy-9,10-dihydroanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-2,3,6,7-tetramethoxy-9,10-dihydroanthracene is a chemical compound that belongs to the class of dihydroanthracenes It is characterized by the presence of a chlorine atom at the 9th position and four methoxy groups at the 2nd, 3rd, 6th, and 7th positions on the anthracene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2,3,6,7-tetramethoxy-9,10-dihydroanthracene typically involves the chlorination of 2,3,6,7-tetramethoxy-9,10-dihydroanthracene. The reaction is carried out under controlled conditions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C to ensure selective chlorination at the 9th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-2,3,6,7-tetramethoxy-9,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to its fully hydrogenated form.
Substitution: The chlorine atom at the 9th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of fully hydrogenated anthracene derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
Scientific Research Applications
9-Chloro-2,3,6,7-tetramethoxy-9,10-dihydroanthracene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9-Chloro-2,3,6,7-tetramethoxy-9,10-dihydroanthracene involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. It may also inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2,3,6,7-Tetramethoxy-9,10-dihydroanthracene: Lacks the chlorine atom at the 9th position.
2,3,6,7-Tetramethoxy-9,10-anthraquinone: Contains a quinone group instead of the dihydroanthracene structure.
9,10-Dichloro-9,10-diphenyl-9,10-dihydroanthracene: Contains two chlorine atoms and phenyl groups at the 9th and 10th positions.
Uniqueness
The presence of the chlorine atom at the 9th position and the four methoxy groups make 9-Chloro-2,3,6,7-tetramethoxy-9,10-dihydroanthracene unique
Properties
CAS No. |
919273-05-5 |
|---|---|
Molecular Formula |
C18H19ClO4 |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
9-chloro-2,3,6,7-tetramethoxy-9,10-dihydroanthracene |
InChI |
InChI=1S/C18H19ClO4/c1-20-14-6-10-5-11-7-15(21-2)17(23-4)9-13(11)18(19)12(10)8-16(14)22-3/h6-9,18H,5H2,1-4H3 |
InChI Key |
YORPHTZCSBDMRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(C3=CC(=C(C=C3CC2=C1)OC)OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methylbenzo[b]thiophen-3-amine](/img/structure/B13148478.png)
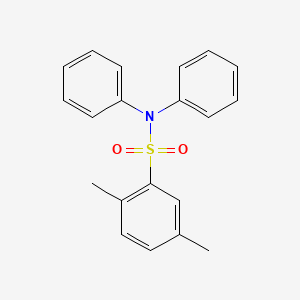
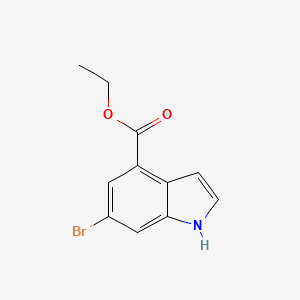
phosphanium chloride](/img/structure/B13148488.png)
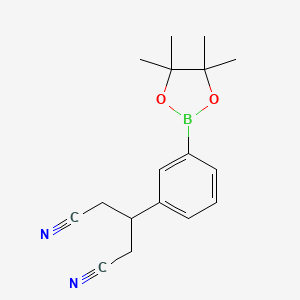
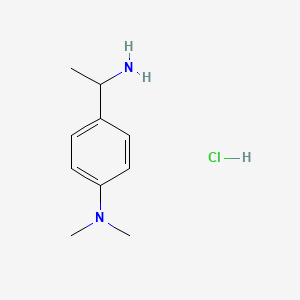
![9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13148505.png)
![Benzoicacid,4-[(1Z)-2-bromoethenyl]-,methylester](/img/structure/B13148521.png)
